
Pazufloxacin mesylate
Descripción general
Descripción
El mesilato de pazufloxacina es un agente antibacteriano fluoroquinolónico utilizado principalmente para el tratamiento de diversas infecciones bacterianas. Es eficaz contra bacterias grampositivas y gramnegativas, lo que lo convierte en una opción versátil para tratar infecciones como infecciones del tracto respiratorio, infecciones del tracto urinario e infecciones de la piel .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del mesilato de pazufloxacina implica la reacción de pazufloxacina con ácido metanosulfónico en un solvente como la acetona. La mezcla de reacción se calienta y se refluye, seguido de enfriamiento y cristalización para obtener mesilato de pazufloxacina. El producto cristalizado se somete luego a un llenado aséptico y liofilización para producir la forma final en polvo .
Métodos de producción industrial: En entornos industriales, la producción de mesilato de pazufloxacina sigue un proceso similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de cristalización y procesamiento aséptico garantiza la estabilidad y calidad del producto final .
Análisis De Reacciones Químicas
Degradation Pathways
Stress degradation studies reveal Pazufloxacin mesylate’s stability under various conditions:
Stress Condition | Outcome | Key Observations |
---|---|---|
Oxidative | Extensive degradation | Major degradation products formed |
Acidic | Minimal degradation | Stable under acidic conditions |
Basic | No degradation | Highly stable |
Photolytic | No degradation | Stable under light exposure |
Thermal | No degradation | Stable at elevated temperatures |
The compound is most susceptible to oxidative degradation , likely due to reactive oxygen species interacting with the tricyclic core. Acidic conditions cause minimal breakdown, while basic, photolytic, and thermal stresses do not induce significant degradation .
Analytical Methods for Reaction Monitoring
3.1 Stability-Indicating HPLC Method
A validated RP-HPLC method separates this compound from degradation products:
-
Column : C18
-
Mobile Phase : Methanol:50 mM KH₂PO₄ (40:60, v/v, pH 4.5)
-
Flow Rate : 1 mL/min
-
Detection : 249 nm
This method effectively distinguishes the parent compound from oxidative degradation products, ensuring accurate stability assessment .
3.2 UV Spectrophotometric Analysis
Using the area under the curve (AUC) method:
-
Wavelength Range : 229–260 nm
-
Linearity : 2–12 µg/mL (r² = 0.999)
-
Precision : %RSD <1% (intra- and inter-day)
The method provides rapid quantification for quality control .
Key Findings and Implications
-
Synthesis Efficiency : The optimized route reduces environmental impact and increases yield, making it suitable for industrial production .
-
Stability Profile : Oxidative conditions disproportionately affect stability, necessitating protective measures in formulations .
-
Analytical Robustness : HPLC and UV methods ensure reliable monitoring of chemical integrity during synthesis and storage .
Aplicaciones Científicas De Investigación
Clinical Applications
Pazufloxacin mesylate has been utilized in treating several types of infections:
- Respiratory Tract Infections : It has shown effectiveness against pathogens causing pneumonia, including Legionella pneumophila. A case study reported successful treatment of Legionnaires' disease with intravenous pazufloxacin, highlighting its potential for severe respiratory infections .
- Urinary Tract Infections (UTIs) : Comparative studies indicate that pazufloxacin is effective in treating complicated UTIs, demonstrating similar or superior efficacy compared to ceftazidime .
- Abdominal Infections : Its broad spectrum allows for effective treatment of intra-abdominal infections caused by various bacteria .
Comparative Efficacy
A comparative study evaluated this compound against ceftazidime in patients with complicated urinary tract infections. The results indicated that pazufloxacin was equally effective, with a favorable safety profile .
Additionally, a study on the concentration-dependent activity of pazufloxacin against Pseudomonas aeruginosa established its effectiveness in preventing the spread of nosocomial infections, suggesting that maintaining drug levels above the minimum inhibitory concentration (MIC) is crucial for therapeutic success .
Oxidative Stress Studies
Research has explored the oxidative effects of pazufloxacin when administered alongside non-steroidal anti-inflammatory drugs (NSAIDs). A study involving rabbits showed that repeated administration led to oxidative stress, as indicated by increased lipid peroxidation and altered antioxidant parameters. This finding emphasizes the need for careful monitoring when using pazufloxacin in combination therapies .
Summary of Findings
Mecanismo De Acción
El mesilato de pazufloxacina ejerce sus efectos antibacterianos inhibiendo la girasa del ADN bacteriano y la topoisomerasa IV, enzimas esenciales para la replicación y transcripción del ADN. Al unirse a estas enzimas, el mesilato de pazufloxacina evita el superenrollamiento y desenrollamiento del ADN bacteriano, lo que lleva a la inhibición de la división celular bacteriana y, en última instancia, causa la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares:
- Ciprofloxacina
- Levofloxacina
- Moxifloxacina
- Ofloxacina
Comparación: En comparación con otras fluoroquinolonas, el mesilato de pazufloxacina tiene un espectro de actividad más amplio, menor toxicidad y mayor eficacia. Es menos propenso a desarrollar resistencia bacteriana y tiene una menor incidencia de efectos secundarios. Estas propiedades únicas hacen del mesilato de pazufloxacina una opción valiosa para tratar una amplia gama de infecciones bacterianas .
Actividad Biológica
Pazufloxacin mesylate is a fluoroquinolone antibiotic with notable efficacy against a variety of bacterial infections, particularly those caused by Gram-negative bacteria. This article synthesizes current research findings, clinical trial data, and case studies to provide a comprehensive overview of the biological activity of this compound.
Pazufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism disrupts bacterial cell division and leads to cell death, making it effective against both aerobic and anaerobic bacteria.
Concentration-Dependent Activity
Research has demonstrated that pazufloxacin exhibits concentration-dependent antibacterial activity, particularly against Pseudomonas aeruginosa, a common pathogen in nosocomial infections. A study established pharmacokinetic/pharmacodynamic (PK/PD) models indicating that effective dosing regimens correlate with the area under the curve (AUC) to minimum inhibitory concentration (MIC) ratios. For instance, an AUC24/MIC target value for stasis was found to be 46.1, which is critical for optimizing treatment protocols in clinical settings .
Comparative Efficacy in Urinary Tract Infections
A comparative study involving this compound and ceftazidime in treating complicated urinary tract infections revealed that pazufloxacin was equally effective while demonstrating a favorable safety profile. The study included 300 patients, with pazufloxacin administered intravenously at 500 mg twice daily for five days .
Efficacy in Bacterial Conjunctivitis
In a multicenter randomized controlled trial involving 520 patients, this compound eye drops were compared with levofloxacin eye drops for treating bacterial conjunctivitis. The results showed similar cure rates (approximately 60%) and effective rates (around 90%) between the two groups, indicating that pazufloxacin is a viable alternative for ocular infections .
Effects on Antioxidant Parameters
A study evaluating the oxidative effects of this compound alongside meloxicam indicated that both drugs could induce oxidative stress in rabbits. Specifically, reduced glutathione levels decreased significantly in treated groups, and lipid peroxidation increased, suggesting potential adverse effects related to prolonged use .
Treatment Group | Reduced Glutathione (nmol/mL) Day 21 | Lipid Peroxidation Levels |
---|---|---|
Untreated Controls | 487.66 ± 29.67 | Baseline |
Pazufloxacin | 392.71 ± 20.34 | Increased |
Meloxicam | 379.80 ± 12.86 | Increased |
Pazufloxacin + Meloxicam | 408.38 ± 4.36 | Increased |
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for quantifying genotoxic impurities in Pazufloxacin mesylate, and how are they validated?
- Methodological Answer : Gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) is recommended for detecting methyl mesylate, ethyl mesylate, and isopropyl mesylate due to its specificity and sensitivity. Method validation should follow ICH guidelines, including linearity (50–1000 ng/mL), recovery rates (75.35–106.73%), and precision (RSD <10%). Ensure selectivity by analyzing impurities in the presence of the drug matrix .
- Experimental Design : Use an HP-1MS column (0.250 mm × 30 m) with MRM mode for optimal separation. Validate robustness by testing variations in mobile phase composition and column temperature .
Q. How can HPLC-ELSD be optimized for excipient analysis in this compound formulations?
- Methodological Answer : For mannitol quantification, employ an NH2 column (4.6 mm × 200 mm) with acetonitrile-water (90:10) as the mobile phase. Set drift tube temperature to 90°C and gas flow rate to 2.0 L/min. Validate linearity (0.792–7.916 µg) and accuracy (average recovery: 101.2%, RSD: 2.1%) .
- Data Interpretation : Compare results across multiple manufacturers to identify batch-to-batch variability in excipient content .
Q. What stability-indicating methods are appropriate for assessing this compound degradation?
- Methodological Answer : Use HPLC (2–40 µg/mL range) and TLC (0.1–2 µg/spot) to monitor degradation products. Validate precision by testing intraday and interday variability, and confirm accuracy via spike-recovery experiments .
- Degradation Kinetics : Perform forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to identify major degradation pathways .
Advanced Research Questions
Q. How can contradictory results between UV spectrophotometry and HPLC for this compound quantification be resolved?
- Methodological Answer : Cross-validate methods using a reference standard. For instance, compare linearity at multiple wavelengths (e.g., 272 nm vs. 343 nm for UV) and assess selectivity via placebo interference tests. Statistical tools like ANOVA can determine if differences are significant .
- Case Study : In gemifloxacin mesylate analysis, UV and HPLC showed no significant difference after robustness testing, suggesting both are reliable for routine quality control .
Q. What strategies ensure compatibility when co-administering this compound with proton pump inhibitors (PPIs)?
- Methodological Answer : Avoid physical mixtures with PPIs (e.g., omeprazole) due to immediate precipitation and pH shifts. Use HPLC to monitor drug content reduction (>75%) and spectrophotometry to assess hemolytic rates over time. Flush infusion lines before/after administration to prevent incompatibility .
- Experimental Design : Simulate clinical conditions by testing mixtures at 25°C and monitoring visual changes, pH, and drug stability at 0, 1, 2, and 4 hours .
Q. How can chemiluminescence (CL) methods enhance sensitivity in biological sample analysis of this compound?
- Methodological Answer : Utilize europium-sensitized CL with KMnO4–Na2S2O4 systems. Optimize parameters like reagent concentration and reaction time to achieve a detection limit of 2.6×10⁻⁹ mol/L. Validate in serum/urine by spiking known concentrations and calculating recovery rates .
- Mechanistic Insight : The CL intensity correlates with the formation of the [Eu(PZFX)₂]³⁺ complex, which emits characteristic europium bands for selective detection .
Q. Methodological Frameworks for Research Design
Q. What ICH-aligned parameters are critical for validating HPLC methods in this compound research?
- Key Parameters :
- Selectivity : Confirm specificity by analyzing drug peaks in the presence of degradation products and excipients .
- Linearity : Test over a range covering 50–150% of the target concentration.
- Precision : Achieve RSD ≤2% for repeatability and intermediate precision .
Q. How should researchers design experiments to evaluate genotoxic impurity profiles in large-scale synthesis?
- Framework :
Risk Assessment : Identify potential impurities from synthesis pathways (e.g., sulfonic acid intermediates).
Analytical Development : Optimize GC-MS/MS conditions for trace-level detection.
Batch Analysis : Test ≥9 batches to establish baseline impurity levels and validate method robustness .
Propiedades
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167645 | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163680-77-1 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazufloxacin methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazufloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pazufloxacin mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZUFLOXACIN MESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.